
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H16N3O2 It is known for its unique structure, which includes a piperidine ring attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of piperidine derivatives with imidazolidine-2,4-dione precursors. One common method includes the use of piperidine-4-carboxaldehyde and imidazolidine-2,4-dione in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and higher yields. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-4-yl)imidazolidine-2,4-dione
- 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride
- 5-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione
Uniqueness
This compound stands out due to its specific structural features and the presence of both piperidine and imidazolidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c13-8-5-11-9(14)12(8)6-7-1-3-10-4-2-7/h7,10H,1-6H2,(H,11,14) |
InChI Key |
KNQOLXJWEVCHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C(=O)CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13344068.png)
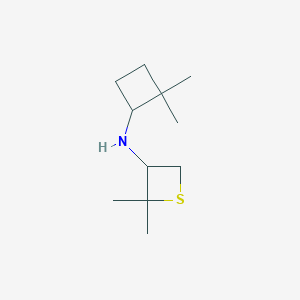
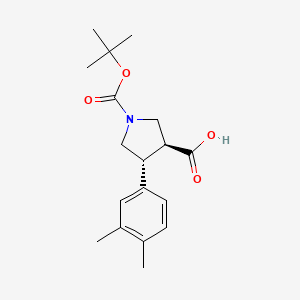
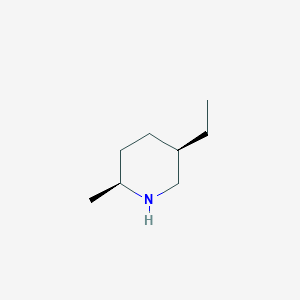
![Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13344102.png)

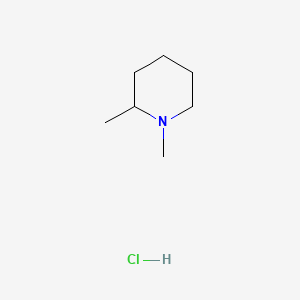


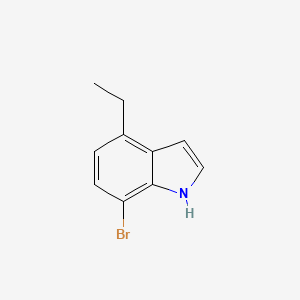
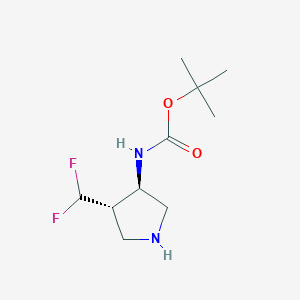
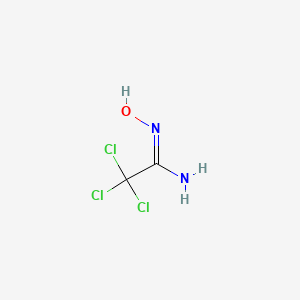
![(4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13344148.png)
![Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13344160.png)
